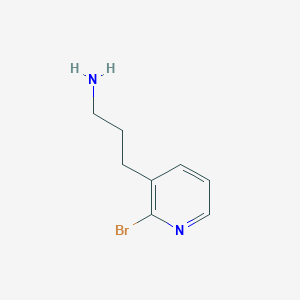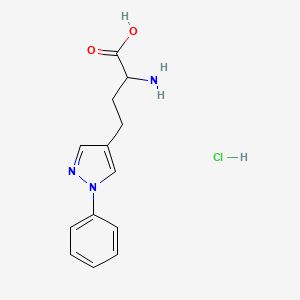
2,5-Di-tert-butylthiophene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di-tert-butylthiophene-3-carbaldehyde is an aromatic aldehyde with the molecular formula C14H20OS. This compound is characterized by the presence of two tert-butyl groups attached to the thiophene ring, which significantly influences its chemical properties and reactivity. It is commonly used in various chemical applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-tert-butylthiophene-3-carbaldehyde typically involves the bromination of 2,5-di-tert-butylthiophene followed by formylation. The bromination is carried out using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) to yield 2,5-dibromo-3,4-di-tert-butylthiophene. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to produce the desired aldehyde .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process, reducing waste, and ensuring consistent quality.
化学反应分析
Types of Reactions: 2,5-Di-tert-butylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 2,5-Di-tert-butylthiophene-3-carboxylic acid.
Reduction: 2,5-Di-tert-butylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
科学研究应用
2,5-Di-tert-butylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2,5-Di-tert-butylthiophene-3-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and thioacetals, respectively. These reactions are crucial in various biochemical pathways and industrial processes. The thiophene ring’s electron-rich nature also allows it to participate in π-π interactions and electron transfer processes, making it valuable in materials science and catalysis .
相似化合物的比较
2,5-Di-tert-butylthiophene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
3,4-Di-tert-butylthiophene: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,5-Dimethylthiophene-3-carbaldehyde: Smaller alkyl groups result in different steric and electronic properties.
Uniqueness: 2,5-Di-tert-butylthiophene-3-carbaldehyde stands out due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in the synthesis of sterically demanding molecules and in applications requiring specific electronic properties .
属性
分子式 |
C13H20OS |
|---|---|
分子量 |
224.36 g/mol |
IUPAC 名称 |
2,5-ditert-butylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C13H20OS/c1-12(2,3)10-7-9(8-14)11(15-10)13(4,5)6/h7-8H,1-6H3 |
InChI 键 |
AGMROXNJKZVLJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(S1)C(C)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13555612.png)


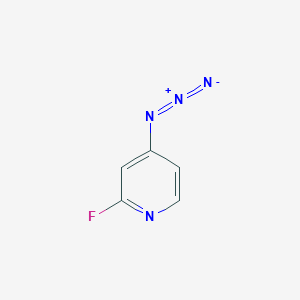

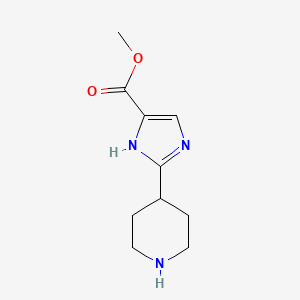
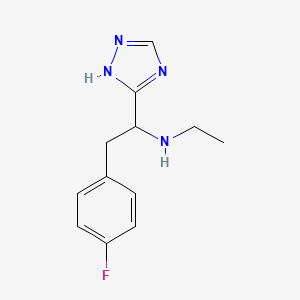
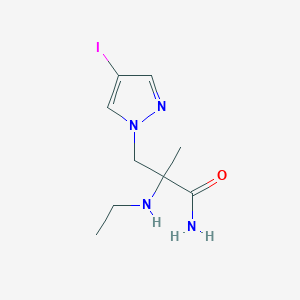

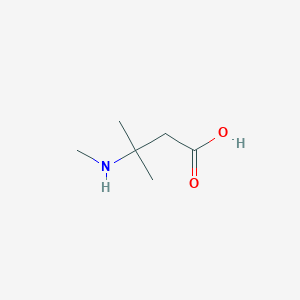
![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
